N-Pentyl(phenylcyclopentyl)formamide

Description

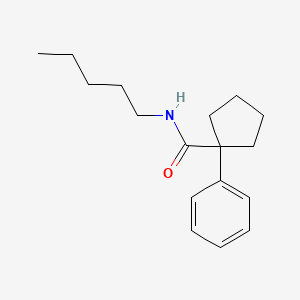

Structure

3D Structure

Properties

IUPAC Name |

N-pentyl-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-2-3-9-14-18-16(19)17(12-7-8-13-17)15-10-5-4-6-11-15/h4-6,10-11H,2-3,7-9,12-14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBBHARLOWSUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1(CCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Pentyl Phenylcyclopentyl Formamide and Its Structural Analogs

Retrosynthetic Analysis of the N-Pentyl(phenylcyclopentyl)formamide Core

A retrosynthetic analysis of this compound reveals several plausible disconnection points, primarily centered around the formation of the formamide (B127407) C-N bond and the construction of the precursor secondary amine.

The most direct disconnection is that of the formyl group, which points to N-pentyl-1-phenylcyclopentan-1-amine as the immediate precursor. This secondary amine is a key intermediate in the synthesis. This disconnection is represented as Pathway A in the retrosynthetic scheme.

Further disconnection of the N-pentyl-1-phenylcyclopentan-1-amine intermediate suggests two main pathways for its assembly:

Pathway B : Disconnection of the N-pentyl group leads back to 1-phenylcyclopentan-1-amine and a pentyl electrophile (e.g., pentyl halide).

Pathway C : A more convergent approach involves the disconnection of the phenylcyclopentyl group, which can be conceptually broken down into cyclopentanone (B42830), a phenyl nucleophile (e.g., phenyl Grignard reagent), and pentylamine. This suggests a reductive amination or a related multicomponent strategy.

A schematic representation of the retrosynthetic analysis for this compound, highlighting key bond disconnections and precursor molecules.

A schematic representation of the retrosynthetic analysis for this compound, highlighting key bond disconnections and precursor molecules.This analysis provides a strategic roadmap for the targeted synthesis of this compound, which will be explored in the subsequent sections.

Targeted Synthesis Strategies for this compound

Based on the retrosynthetic analysis, several forward synthetic strategies can be devised to construct the target molecule. These strategies focus on the formation of the formamide linkage and the assembly of the constituent moieties.

The most common method for the synthesis of formamides is the direct formylation of a corresponding amine. In the case of this compound, this would involve the formylation of N-pentyl-1-phenylcyclopentan-1-amine. Various formylating agents can be employed for this transformation. nih.gov

A prevalent and straightforward method involves the use of formic acid, often with a dehydrating agent or under azeotropic distillation to remove the water byproduct. nih.gov Another effective approach is the use of formylating agents such as acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride, offering high yields for a range of amines, including sterically hindered ones. nih.gov

| Formylating Agent | Typical Conditions | Applicability |

| Formic Acid | Toluene, reflux with Dean-Stark trap | Broad, suitable for many primary and secondary amines. nih.gov |

| Acetic Formic Anhydride | In situ generation from formic acid and acetic anhydride, low temperature | High yields, suitable for sterically hindered amines. nih.gov |

| Triethyl Orthoformate | Water, catalyst | Effective for primary amines. nih.gov |

| Chloral | Low temperature | Excellent yields for strongly basic and sterically hindered amines. nih.gov |

The table above summarizes common formylating agents and their typical reaction conditions for the synthesis of formamides from amines.

The synthesis of the key secondary amine precursor, N-pentyl-1-phenylcyclopentan-1-amine, can be achieved through several established methodologies. One common approach is the N-alkylation of a primary amine with an alkyl halide. In this case, 1-phenylcyclopentan-1-amine could be reacted with a pentyl halide (e.g., 1-bromopentane) in the presence of a base to afford the desired secondary amine.

Alternatively, reductive amination provides a convergent and efficient route. This would involve the reaction of cyclopentanone with pentylamine to form an enamine or imine intermediate, which is then reduced in situ to the secondary amine. The subsequent addition of a phenyl group can be achieved through nucleophilic addition of a phenylorganometallic reagent (e.g., phenyllithium (B1222949) or phenylmagnesium bromide) to the iminium ion intermediate.

Multicomponent Reactions (MCRs) in Formamide Derivative Synthesis

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (U-4CR) is a particularly relevant MCR for the synthesis of α-aminoacyl amide derivatives, which are structurally related to the target molecule. wikipedia.orgorganic-chemistry.org

The classical Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.org A variation of this reaction, the Ugi three-component reaction (U-3CR), which involves a carbonyl compound, an amine, and an isocyanide, can lead to the formation of α-aminoamides. nih.gov While not directly yielding a simple formamide, these reactions provide a versatile platform for the rapid assembly of complex amide structures. For the synthesis of this compound, a modified Ugi-type reaction could be envisioned.

| MCR Type | Reactants | Product Type | Potential for this compound Synthesis |

| Ugi-4CR | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Could be adapted to incorporate the phenylcyclopentyl and pentyl moieties. wikipedia.orgnih.gov |

| Ugi-3CR | Ketone/Aldehyde, Amine, Isocyanide | α-Aminoamide | A potential route to the core structure, with subsequent modification. nih.gov |

This table outlines the potential application of multicomponent reactions for the synthesis of the target formamide and its analogs.

Catalytic Approaches in the Synthesis of this compound and Related Structures

Catalytic methods for N-formylation have gained significant attention due to their efficiency, selectivity, and often milder reaction conditions compared to stoichiometric methods. researchgate.net Various catalytic systems have been developed for the formylation of amines using different formyl sources.

For a sterically hindered secondary amine like N-pentyl-1-phenylcyclopentan-1-amine, a robust catalytic system would be required. Recent advances have demonstrated the efficacy of bimetallic nanoparticles, such as AuPd–Fe3O4, in catalyzing the N-formylation of secondary amines at room temperature using methanol (B129727) as the formyl source and oxygen as the oxidant. mdpi.com Such systems have shown high yields even with sterically demanding substrates. mdpi.com

Another approach involves the use of iodine as a catalyst for the N-formylation of amines with formic acid under solvent-free conditions. organic-chemistry.org This method is applicable to a wide range of amines and offers a practical and environmentally friendly alternative. organic-chemistry.org

| Catalyst System | Formyl Source | Key Advantages |

| AuPd–Fe3O4 Nanoparticles | Methanol | Room temperature, high efficiency for sterically hindered amines. mdpi.com |

| Iodine | Formic Acid | Solvent-free, practical, and applicable to a wide variety of amines. organic-chemistry.org |

| Zinc Acetate/1,10-phenanthroline | Carbon Dioxide and Hydrosilanes | Utilizes CO2 as a C1 source, mild conditions. rsc.org |

The table above presents a selection of catalytic systems for the N-formylation of amines, which could be applied to the synthesis of this compound.

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled compounds is crucial for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. For this compound, isotopic labels can be incorporated into the formyl group, the pentyl chain, or the phenylcyclopentyl moiety.

The most straightforward approach for introducing a label in the formyl group is to use an isotopically labeled formylating agent. For example, formic acid-d2 (DCOOH) or formic acid-13C (H13COOH) can be used in the condensation reactions described in section 2.2.1.

Labeling the pentyl or phenylcyclopentyl groups would require starting from isotopically labeled precursors. For instance, a deuterated or 13C-labeled pentyl halide could be used in the N-alkylation of 1-phenylcyclopentan-1-amine. Similarly, a labeled cyclopentanone or phenyl Grignard reagent could be employed in the synthesis of the secondary amine precursor.

The choice of labeling position and isotope will depend on the specific application of the labeled compound.

Molecular Structure and Conformational Analysis of N Pentyl Phenylcyclopentyl Formamide

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The determination of the precise molecular structure of N-Pentyl(phenylcyclopentyl)formamide relies on a combination of advanced spectroscopic techniques, each providing unique insights into the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework. In this compound, the formyl proton (H-C=O) is expected to produce a characteristic singlet in the ¹H NMR spectrum at a downfield chemical shift, typically around 8.0 ppm. researchgate.net A key feature in the NMR spectra of many N-substituted formamides is the observation of doubled signals for nuclei near the amide bond. nih.gov This phenomenon arises from the slow rotation around the C-N bond, leading to the presence of distinct syn and anti conformers that are observable on the NMR timescale at room temperature. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of functional groups. The most prominent absorption band for this compound is the carbonyl (C=O) stretching vibration. Due to resonance delocalization of the nitrogen lone pair, the amide C=O bond is weakened, and its stretching frequency appears at a lower wavenumber (typically 1650-1680 cm⁻¹) compared to ketones or esters. msu.edu The absence of N-H stretching bands (typically 3200-3400 cm⁻¹) confirms the tertiary nature of the amide.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For amides, a common fragmentation pathway is the cleavage of the amide (N-CO) bond. unl.ptnih.govrsc.org Other significant fragmentation processes include α-cleavage and, where structurally possible, the McLafferty rearrangement. jove.com The analysis of these fragment ions allows for the confirmation of the constituent parts of the molecule, such as the pentyl and phenylcyclopentyl groups.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Formyl Proton (CHO) | ~8.0-8.3 ppm (singlet, may show two signals for conformers) |

| Phenyl Protons (C₆H₅) | ~7.2-7.5 ppm (multiplet) | |

| Pentyl/Cyclopentyl Protons | ~0.8-3.5 ppm (complex multiplets) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~160-165 ppm |

| Phenyl Carbons | ~125-145 ppm | |

| Pentyl/Cyclopentyl Carbons | ~14-70 ppm | |

| IR Spectroscopy | C=O Stretch | ~1670 cm⁻¹ |

| C-H (Aromatic) Stretch | ~3030-3080 cm⁻¹ | |

| C-H (Aliphatic) Stretch | ~2850-2960 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 259.19 |

X-ray Crystallography Studies of this compound and Analogous Formamide (B127407) Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org While a specific crystal structure for this compound is not publicly available, analysis of analogous formamide structures provides a robust framework for predicting its key structural parameters. nih.govacademie-sciences.fr

A central feature of the formamide group is its planarity. stackexchange.com This arises from the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl π-system, which imparts partial double-bond character to the central C-N bond. rsc.org This planarity constrains the geometry around the amide linkage. X-ray diffraction studies on related compounds reveal characteristic bond lengths and angles. academie-sciences.fr The C-N bond is shorter than a typical C-N single bond but longer than a C=N double bond, while the C=O bond is slightly elongated compared to that in a simple ketone. These structural features are direct evidence of the resonance stabilization within the amide functional group.

Table 2: Typical Bond Lengths and Angles for Tertiary Formamide Groups from Crystallographic Data

| Parameter | Typical Value | Reference |

|---|---|---|

| Bond Lengths | ||

| C=O | 1.23 - 1.25 Å | academie-sciences.fr |

| C-N | 1.32 - 1.35 Å | academie-sciences.fr |

| Bond Angles | ||

| O=C-N | ~125° | stackexchange.com |

| N-C-H | ~115° | stackexchange.com |

Conformational Isomerism and Rotational Barriers around the Formamide Bond

The partial double-bond character of the C-N bond in amides results in a significant energy barrier to rotation. msu.edursc.org This restricted rotation gives rise to conformational isomers, often termed rotamers. For a tertiary formamide like this compound, rotation around the C-N bond is particularly hindered, leading to the existence of two distinct planar conformers (often designated E and Z, or syn and anti), which can be in equilibrium.

The energy barrier to this rotation in simple amides is substantial, often in the range of 18-21 kcal/mol. msu.eduoptica.org Studies on more complex structures, such as N-benzhydrylformamides, show calculated rotational barriers between 20–23 kcal/mol. nih.govmdpi.com This high barrier allows for the potential isolation or, more commonly, the observation of distinct conformers at or near room temperature using techniques like dynamic NMR spectroscopy. mdpi.com The relative populations of the two conformers are determined by the steric interactions between the substituents on the nitrogen atom and the formyl oxygen and hydrogen. For this compound, the significant steric bulk of both the pentyl and phenylcyclopentyl groups would lead to a complex energetic landscape, influencing both the rotational barrier and the equilibrium ratio of the conformers.

Table 3: Comparison of Rotational Energy Barriers in Various Formamides

| Compound | Rotational Barrier (kcal/mol) | Method |

|---|---|---|

| Formamide | ~18 | NMR Studies msu.eduoptica.org |

| N-Methylformamide | >19 | Calculation/NMR msu.edu |

| N,N-Dimethylformamide | ~21 | NMR Spectroscopy |

Stereochemical Investigations of Phenylcyclopentyl Moiety

The stereochemistry of this compound is primarily defined by the phenylcyclopentyl group. The specific connectivity, with the formamide nitrogen and the phenyl group attached to the same carbon atom of the cyclopentane (B165970) ring, creates a chiral center.

A carbon atom is a chiral center when it is bonded to four different substituent groups. tru.ca In this case, the C1 carbon of the cyclopentyl ring is attached to:

The N-pentylformamido group (-N(C₅H₁₁)CHO)

A phenyl group (-C₆H₅)

A -CH₂- group within the cyclopentyl ring (C2)

Another -CH₂- group within the cyclopentyl ring (C5)

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₇H₂₅NO |

| Formamide | CH₃NO |

| N-Methylformamide | C₂H₅NO |

| N,N-Dimethylformamide | C₃H₇NO |

Computational and Theoretical Chemistry Studies of N Pentyl Phenylcyclopentyl Formamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. nih.gov These methods solve approximations of the Schrödinger equation to provide insights into molecular stability, reactivity, and spectroscopic characteristics. nih.gov

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using the electron density as the fundamental quantity, rather than the complex many-electron wavefunction. wikipedia.orgnih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for a broad range of chemical systems. nih.gov

For N-Pentyl(phenylcyclopentyl)formamide, DFT calculations can predict key molecular properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability. Other predictable properties include the dipole moment, which influences solubility and intermolecular interactions, and the molecular electrostatic potential (MEP), which maps charge distributions and identifies sites susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Properties of this compound This table is for illustrative purposes, showing typical parameters obtained from DFT calculations.

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.2 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

| Dipole Moment | 3.8 | Debye |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the constituent atoms. mdpi.com Unlike DFT, which uses approximations for the exchange-correlation functional, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory systematically approach the exact solution of the Schrödinger equation. nih.gov

These methods, particularly high-level approaches like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for accuracy in computational chemistry. nih.gov For this compound, ab initio calculations could be used to obtain highly accurate benchmark data for its geometry and energy, which can validate results from less computationally expensive methods like DFT. researchgate.net While demanding significant computational resources, these calculations provide a precise understanding of the molecule's electronic structure.

Molecular Dynamics Simulations for Conformational Sampling in Solution

This compound possesses considerable conformational flexibility due to its rotatable bonds in the pentyl group and the dynamic nature of the cyclopentyl ring. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules over time. mdpi.com

Prediction of Potential Energy Surfaces and Reaction Pathways

A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. libretexts.orgwikipedia.org It provides a conceptual landscape where valleys correspond to stable molecular structures (isomers, conformers) and mountain passes represent transition states for reactions or conformational changes. libretexts.org

For this compound, computational methods can map out the PES for processes like the rotation around the C-N amide bond or the puckering of the cyclopentyl ring. researchgate.net By identifying the lowest energy pathways between different states, these calculations can predict the mechanisms and activation energies for chemical reactions, such as hydrolysis of the formamide (B127407) group. researchgate.net The dimensionality of a PES is determined by the number of internal degrees of freedom (3N-6 for non-linear molecules, where N is the number of atoms), making it a complex hypersurface that is explored computationally. youtube.com

In Silico Modeling of Molecular Interactions and Binding Sites

In silico methods, particularly molecular docking and molecular dynamics, are used to predict and analyze the interaction of a small molecule (ligand) with a larger receptor, such as a protein or enzyme. mdpi.com These techniques are central to drug discovery and molecular biology. mdpi.com

Given the structure of this compound, which contains hydrogen bond acceptors (the formamide oxygen) and hydrophobic regions (the phenyl and alkyl groups), it could potentially interact with biological targets. In silico modeling can be employed to dock this molecule into the active sites of various enzymes to predict its binding mode and estimate its binding affinity. mdpi.comnih.gov The process involves using scoring functions to rank different binding poses, and subsequent MD simulations can be used to assess the stability of the predicted ligand-receptor complex. nih.govnih.gov

Topological Analysis of Electron Density in this compound and its Derivatives

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to understand chemical bonding and molecular structure. gla.ac.uk This topological analysis partitions the electron density to define atoms within a molecule and characterize the chemical bonds between them based on the properties of ρ at specific points called critical points. nih.gov

For this compound, a topological analysis could provide deep insights into the nature of its chemical bonds. For example, analyzing the bond critical point (BCP) between the carbonyl carbon and the nitrogen atom can quantify the covalent and ionic character of the crucial amide bond. uni-muenchen.de The analysis can also identify weaker non-covalent interactions, such as intramolecular hydrogen bonds or van der Waals interactions, that contribute to the molecule's preferred conformation. semanticscholar.orgresearchgate.net The Laplacian of the electron density (∇²ρ) at the BCP helps distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. gla.ac.uk

Chemical Reactivity and Reaction Mechanisms of N Pentyl Phenylcyclopentyl Formamide

Investigations of Proton Transfer Reactions Involving the Formamide (B127407) Group

Proton transfer is a fundamental process in the chemistry of amides. The formamide group possesses two potential sites for protonation: the carbonyl oxygen and the nitrogen atom. While the nitrogen atom's lone pair is delocalized through resonance with the carbonyl group, making it less basic, the carbonyl oxygen is generally the preferred site of protonation in acidic media.

Table 1: Comparison of Estimated Proton Affinity at Different Sites

| Site of Protonation | General Trend for Simple Formamides | Expected Trend for N-Pentyl(phenylcyclopentyl)formamide | Rationale for Difference |

| Carbonyl Oxygen | High | Higher | Increased electron density from alkyl groups enhances oxygen basicity. |

| Nitrogen Atom | Low | Significantly Lower | Severe steric hindrance from pentyl and phenylcyclopentyl groups impedes proton approach. |

Nucleophilic and Electrophilic Reactivity Profiles of the Formamide Moiety

The formamide moiety exhibits dual reactivity. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the nitrogen atom, due to its lone pair, can act as a nucleophile, although this is diminished by resonance.

Nucleophilic Attack: The electrophilicity of the carbonyl carbon is a key feature of formamide reactivity. However, in this compound, the bulky substituents create a sterically crowded environment around the carbonyl group. This steric hindrance significantly impedes the approach of nucleophiles, leading to a decreased rate of reaction compared to less hindered amides. reddit.comlibretexts.org Strong nucleophiles are generally required to attack the already resonance-stabilized and sterically shielded carbonyl carbon. nih.gov

Electrophilic Attack: The nitrogen atom's nucleophilicity is generally low in amides. For this compound, while the alkyl groups are electron-donating, which could slightly enhance the nitrogen's basicity, the overwhelming steric hindrance is the dominant factor. Electrophilic attack at the nitrogen is therefore highly unlikely.

Table 2: Predicted Relative Reactivity Towards Nucleophiles

| Formamide Derivative | Relative Rate of Nucleophilic Addition | Steric Hindrance |

| N,N-Dimethylformamide | 1 (Reference) | Low |

| N,N-Diisopropylformamide | < 1 | Moderate |

| This compound | << 1 | Very High |

Oxidative and Reductive Transformations of this compound

Oxidative Transformations: The formamide group is generally resistant to oxidation. However, under specific conditions, oxidation can occur. For this compound, the potential sites for oxidation would be the formyl C-H bond and the carbon atoms alpha to the nitrogen. The bulky substituents would likely hinder the approach of oxidizing agents, making oxidation challenging.

Reductive Transformations: The reduction of tertiary amides is a well-established transformation, typically employing powerful reducing agents like lithium aluminum hydride (LiAlH₄). The outcome of the reduction of tertiary amides can be influenced by steric hindrance. For highly hindered amides, reduction may yield the corresponding aldehyde and amine, whereas less hindered amides are typically reduced to the tertiary amine. In the case of this compound, the significant steric bulk might favor the formation of N-pentyl(phenylcyclopentyl)amine and formaldehyde (B43269) upon reduction, although this would depend on the specific reducing agent and reaction conditions.

Mechanistic Studies of Hydrolysis and Other Degradation Pathways

Hydrolysis: The hydrolysis of formamides to yield a carboxylic acid (formic acid in this case) and an amine is a fundamental reaction that can be catalyzed by acid or base.

Acid-catalyzed hydrolysis typically involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by water.

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

For this compound, the steric hindrance from the bulky N-substituents is expected to significantly slow down the rate of both acid and base-catalyzed hydrolysis compared to simpler amides like N,N-dimethylformamide. researchgate.net

Thermal Degradation: The thermal stability of amides is generally high. Decomposition often requires elevated temperatures and can proceed through various pathways, including C-N bond cleavage. A kinetic study on the thermal degradation of N,N,N-trimethylchitosan showed that methylation decreased its thermal stability. researchgate.net For this compound, the specific degradation pathways would likely involve fragmentation of the pentyl or phenylcyclopentyl groups at high temperatures. Computational studies on the decomposition of N-diacetamides have highlighted the role of the nitrogen lone pair in the mechanism. mdpi.com

Table 3: Estimated Relative Hydrolysis Rates

| Compound | Conditions | Relative Rate |

| N,N-Dimethylformamide | Acidic | 1 (Reference) |

| This compound | Acidic | << 1 |

| N,N-Dimethylformamide | Basic | 1 (Reference) |

| This compound | Basic | << 1 |

Structure Activity Relationship Sar Investigations of N Pentyl Phenylcyclopentyl Formamide Analogs

Design Principles for N-Pentyl(phenylcyclopentyl)formamide Derivatives in SAR Studies

Another key principle is the introduction of conformational constraints. By incorporating rigid structural elements, the conformational flexibility of the molecule can be reduced, which may lead to a more favorable binding entropy and enhanced selectivity for the target receptor. The spatial arrangement of the phenyl and cyclopentyl rings relative to each other is a critical determinant of molecular shape and can be modulated to probe the topology of the binding site.

Furthermore, isosteric and bioisosteric replacements are commonly employed to fine-tune the physicochemical properties of the derivatives. For instance, replacing a hydrogen atom with a fluorine atom can alter the electronic properties and metabolic stability of the molecule without significantly changing its size. Similarly, replacing the formamide (B127407) linkage with other bioisosteric groups can explore different hydrogen bonding patterns and chemical stability. The goal of these design principles is to construct a library of analogs that systematically explores the chemical space around the parent compound, thereby providing a detailed map of the SAR landscape.

Influence of the N-Pentyl Moiety on Structure-Activity Profiles

The N-pentyl moiety of this compound plays a crucial role in modulating the lipophilicity and steric interactions of the molecule. Variations in the length and branching of this alkyl chain can have a profound impact on the compound's ability to cross biological membranes and interact with hydrophobic pockets within the target protein.

Systematic modifications of the N-pentyl group in related bioactive compounds have demonstrated that the length of the alkyl chain can significantly influence potency. For instance, increasing or decreasing the number of carbon atoms from the optimal length of five can lead to a decrease in activity, suggesting a specific hydrophobic pocket in the binding site that accommodates the pentyl group. The introduction of branching or unsaturation within the pentyl chain can also provide valuable insights into the steric and electronic requirements of the binding site.

The following table summarizes the hypothetical influence of modifications to the N-pentyl group on biological activity, based on general SAR principles:

| Modification of N-Pentyl Moiety | Predicted Effect on Activity | Rationale |

| Chain Lengthening (e.g., N-Hexyl) | Potential decrease | Exceeds the optimal size of the hydrophobic pocket. |

| Chain Shortening (e.g., N-Butyl) | Potential decrease | Insufficient hydrophobic interaction. |

| Introduction of Branching (e.g., N-Isoamyl) | Variable | May provide a better steric fit or disrupt binding. |

| Introduction of Unsaturation (e.g., N-Pentenyl) | Variable | Alters electronic properties and conformational flexibility. |

| Modification of Phenylcyclopentyl Moiety | Predicted Effect on Activity | Rationale |

| Cyclopentyl Ring Size Variation | Decrease | Suboptimal fit within the binding pocket. nih.gov |

| Phenyl Ring Substitution (Electron-withdrawing) | Variable | Alters electronic interactions with the target. |

| Phenyl Ring Substitution (Electron-donating) | Variable | Alters electronic interactions with the target. |

| Phenyl Ring Substitution (Bulky groups) | Potential decrease | Steric hindrance may prevent optimal binding. |

Role of the Formamide Linkage in Mediating Molecular Interactions

The formamide linkage in this compound is a critical functional group that can participate in hydrogen bonding interactions with the biological target. mdpi.com The amide bond can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). mdpi.com These interactions are often crucial for the high-affinity binding of a ligand to its receptor.

The planarity of the amide bond also imparts a degree of rigidity to the molecule, which can help to pre-organize the pharmacophoric groups in a conformation that is favorable for binding. Modifications to the formamide linkage, such as N-methylation or replacement with a thioamide or a retro-amide, can be used to probe the importance of the hydrogen bonding capabilities and the conformational constraints imposed by this group. Such modifications can also influence the metabolic stability of the compound. The stereoelectronic and donor-acceptor interactions of the amide bond can modulate the pharmacokinetic properties of the drug. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. For this compound derivatives, QSAR models can be developed to predict the activity of novel analogs and to gain a deeper understanding of the key molecular descriptors that govern their biological effects.

A typical QSAR study involves the generation of a dataset of analogs with their corresponding biological activities. A variety of molecular descriptors, such as electronic (e.g., atomic charges), hydrophobic (e.g., logP), and steric (e.g., molecular volume) parameters, are then calculated for each compound. nih.gov Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are employed to build a mathematical model that relates these descriptors to the observed activity. orgchemres.org

The resulting QSAR model can be used to:

Predict the biological activity of newly designed compounds before their synthesis.

Identify the most important molecular features that contribute to activity.

Guide the optimization of lead compounds to enhance their potency and selectivity.

For benzene (B151609) derivatives, quantum theoretic parameters have been used in QSAR models, highlighting the importance of the electronic nature of the drug-receptor interaction. nih.gov The development of a robust QSAR model for this compound derivatives would be a valuable tool in the rational design of new and more effective analogs.

In Vitro Pharmacological Characterization of N Pentyl Phenylcyclopentyl Formamide

Molecular Target Identification and Binding Studies (In Vitro)

Currently, there is no publicly available scientific literature that identifies the specific molecular targets of N-Pentyl(phenylcyclopentyl)formamide. In vitro studies to determine its binding affinity to various receptors, ion channels, or enzymes have not been reported in the accessible scientific domain. Therefore, the primary molecular targets for this compound remain uncharacterized.

Receptor Ligand Binding Assays (In Vitro)

Comprehensive searches of pharmacological databases and scientific publications did not yield any data from in vitro receptor ligand binding assays for this compound. Consequently, its affinity and selectivity for any specific receptor subtype are unknown. Standard competitive binding assays, which are crucial for elucidating the receptor interaction profile of a compound, have not been published for this molecule.

Enzyme Inhibition Kinetics (In Vitro)

There is no available data from in vitro studies on the effects of this compound on enzyme activity. Investigations into its potential inhibitory or activating effects on various enzymes, as well as the kinetics of such interactions (e.g., determination of IC50 or Ki values), have not been documented in the scientific literature.

Cell-Based Assays for Investigating Cellular Response Mechanisms (In Vitro)

In vitro cell-based assays are fundamental for understanding the cellular response to a chemical compound. However, no studies have been published that utilize cell-based assays to investigate the mechanisms of action of this compound. Therefore, information regarding its effects on cellular processes such as signal transduction, gene expression, or cytotoxicity is not available.

Mechanistic Investigations of Molecular Interactions (In Vitro)

Detailed mechanistic studies to elucidate the molecular interactions of this compound with its putative biological targets are not present in the current body of scientific literature. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling, which are often used to explore the specific binding modes and molecular determinants of interaction, have not been applied to this compound in any published research.

In Vitro Metabolic Pathways of N Pentyl Phenylcyclopentyl Formamide

Identification of In Vitro Metabolites

There are no published studies that identify the in vitro metabolites of N-Pentyl(phenylcyclopentyl)formamide. Research into the biotransformation of this compound in biological systems has not been reported in the scientific literature.

Enzymatic Biotransformation Studies (In Vitro Hepatic Microsomes, Recombinant Enzymes)

No literature is available detailing the enzymatic biotransformation of this compound. Studies utilizing in vitro systems such as human hepatic microsomes or recombinant enzymes to investigate the metabolic pathways of this compound have not been published. Therefore, the specific enzymes responsible for its metabolism remain unknown.

Characterization of Metabolite Structures using Analytical Techniques

As no metabolites of this compound have been identified, there are no reports on the use of analytical techniques for the characterization of their structures. Methodologies such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and chromatography, which are commonly employed for metabolite identification, have not been applied to this compound in published research.

Advanced Analytical Methodologies for N Pentyl Phenylcyclopentyl Formamide Research

Chromatographic Techniques for Separation and Purification (HPLC, GC)

Chromatographic methods are fundamental for the separation of N-Pentyl(phenylcyclopentyl)formamide from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and quantification of formamide-containing compounds. The selection of the column, mobile phase, and detector is critical for achieving optimal separation. For instance, a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often effective. UV detection is commonly used for quantification, as the phenyl group in the molecule absorbs UV light. A key advantage of HPLC is its ability to analyze thermally labile and non-volatile compounds without derivatization.

Gas Chromatography (GC): GC is another valuable technique, particularly when coupled with a mass spectrometer (GC-MS). For GC analysis, this compound may require derivatization to increase its volatility and thermal stability. The choice of a suitable capillary column, such as one with a non-polar stationary phase like 5% phenyl-methylpolysiloxane, is crucial for good resolution. The retention time in GC is a characteristic parameter that aids in the identification of the compound.

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds (or derivatization). |

| Typical Stationary Phase | Reversed-phase (e.g., C18), Normal-phase (e.g., silica). | Non-polar (e.g., 5% phenyl-methylpolysiloxane), Polar (e.g., polyethylene (B3416737) glycol). |

| Typical Mobile Phase | Liquid solvent mixture (e.g., acetonitrile/water). | Inert gas (e.g., helium, nitrogen). |

| Common Detectors | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |

Mass Spectrometry for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the identification and quantification of this compound. nih.gov It provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint.

When coupled with a chromatographic technique (GC-MS or LC-MS), MS allows for the separation and identification of the compound in a single run. Electron Ionization (EI) is a common ionization technique used in GC-MS, which produces a characteristic fragmentation pattern. Key fragments for this compound would likely include ions corresponding to the loss of the pentyl group, the formamide (B127407) group, and cleavage of the cyclopentyl ring.

For quantification, techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed. These methods offer high sensitivity and selectivity by monitoring specific fragment ions characteristic of the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. nih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

In the ¹H NMR spectrum, the chemical shifts, integration values, and coupling patterns of the signals provide a wealth of structural information. researchgate.net For example, the protons on the phenyl ring would appear in the aromatic region, while the protons of the pentyl and cyclopentyl groups would be found in the aliphatic region. The formamide proton would likely appear as a distinct signal.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the number of non-equivalent carbon atoms and their chemical environments. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the molecular structure.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Phenyl Protons | 7.0 - 7.5 | 125 - 150 |

| Formyl Proton | 8.0 - 8.5 | 160 - 165 |

| Cyclopentyl Protons | 1.5 - 2.5 | 25 - 50 |

| Pentyl Protons | 0.8 - 1.8 (CH₃), 1.2 - 1.6 (CH₂), 3.0 - 3.5 (N-CH₂) | 14 (CH₃), 22 - 32 (CH₂), 40 - 50 (N-CH₂) |

Advanced Spectroscopic Methods (e.g., UV-Vis, IR, Chiroptical Spectroscopy)

Other spectroscopic techniques provide complementary information for the characterization of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenyl group results in characteristic absorption bands in the UV region, which can be useful for quantitative analysis. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include the N-H stretch of the amide, the C=O stretch of the formyl group, and C-H stretches of the aromatic and aliphatic groups. mdpi.com

Chiroptical Spectroscopy: If this compound is chiral (i.e., exists as enantiomers), chiroptical techniques like Circular Dichroism (CD) can be used to study its stereochemical properties. This is particularly relevant if the cyclopentyl ring is substituted in a way that creates a chiral center.

Hyphenated Techniques in Comprehensive Analytical Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of this compound in complex samples. nih.govspringernature.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique that combines the separation power of GC with the identification capabilities of MS. It is highly effective for the analysis of volatile compounds and provides both retention time and mass spectral data for confident identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for the analysis of non-volatile and thermally labile compounds. researchgate.net It is particularly useful for studying metabolites of this compound in biological matrices.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful hyphenated technique combines the separation capabilities of HPLC with the structural elucidation power of NMR. researchgate.net It allows for the direct structural analysis of individual components in a mixture without the need for prior isolation.

These advanced analytical methodologies, particularly when used in combination, provide a robust framework for the detailed characterization of this compound, ensuring accurate and reliable results in various research and analytical contexts.

Future Perspectives and Emerging Research Avenues for N Pentyl Phenylcyclopentyl Formamide

Exploration of Novel Synthetic Applications for Formamide (B127407) Scaffolds

The formamide functional group is a versatile building block in organic synthesis, serving as a precursor to a wide range of more complex structures. nih.govnih.gov Future research will likely focus on leveraging the unique reactivity of the N-Pentyl(phenylcyclopentyl)formamide scaffold to access novel molecular architectures. Formamides are key intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov Recent advancements have demonstrated that formamide itself can act as an effective and affordable reagent, as well as a solvent, for the direct synthesis of non-N-substituted cyclic imides from dicarboxylic acids or their anhydrides. chemrxiv.org This approach offers a one-step, efficient route with satisfactory yields. chemrxiv.org

Furthermore, the formamide moiety is a valuable precursor for the synthesis of isonitriles, which are important in multicomponent reactions and the creation of heterocyclic compounds. organic-chemistry.org New methods using mild, inexpensive, and low-toxicity reagents like triphenylphosphine (B44618) and iodine allow for the efficient conversion of N-substituted formamides to isocyanides under ambient conditions. organic-chemistry.org Another innovative application involves using N-formamides as carbonyl precursors in multicomponent reactions, such as the Passerini reaction, to generate α-acyloxycarboxamides under environmentally friendly aqueous and mechanochemical conditions. organic-chemistry.org Researchers are also exploring prebiotic chemistry where N-formylaminonitriles, potential precursors to amino acids, form readily in formamide from simple starting materials. chemrxiv.org These diverse synthetic strategies indicate a fertile ground for using the this compound scaffold to generate libraries of novel compounds for further investigation.

Deeper Mechanistic Insights through Advanced Computational Approaches

Understanding the precise mechanisms of chemical reactions and biological interactions is fundamental to rational drug design and catalyst development. Advanced computational approaches, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are becoming indispensable tools for gaining these deeper insights. For formamide-related chemistry, these methods can elucidate complex reaction pathways. For example, computational studies have provided a roadmap for improving catalyst selectivity in the hydrogenation of formamide intermediates to methanol (B129727), a key process in carbon capture and utilization. frontiersin.org These studies can distinguish between deoxygenative and deaminative hydrogenation pathways, which lead to different products. frontiersin.org

By applying methods like DFT and MD simulations, researchers can investigate the enantioselective reduction of molecules catalyzed by artificial metalloenzymes, identifying critical factors that affect catalytic activity and selectivity. nih.gov Such computational studies can systematically analyze different binding modes, proton sources, and reaction pathways to build a fundamental understanding of the catalytic mechanism. nih.govwikipedia.org In the context of this compound, computational modeling could be used to predict its binding affinity to various biological targets, understand its metabolic pathways, and guide the design of derivatives with improved properties. thermofisher.com These in silico techniques offer a powerful, resource-efficient way to prioritize experimental work and accelerate the discovery process. thermofisher.com

Broadening the Scope of In Vitro Biological Screening

The structural motif of formamide is present in a wide array of biologically active molecules, suggesting that the this compound scaffold could exhibit interesting pharmacological properties. mdpi.com A key future direction will be to subject this compound and its derivatives to a broad range of in vitro biological screens to uncover potential therapeutic applications. Formamide derivatives have been investigated for antimicrobial, antiviral, and anticancer properties. mdpi.comnih.gov

Recent studies have shown that novel formamide derivatives can inhibit the proliferation of various human cancer cell lines, such as HepG2 (liver cancer) and HCT116 (colon cancer), at low micromolar concentrations. nih.gov Inspired by prebiotic chemistry, complex chemical mixtures generated from a formamide-based model have been shown to disrupt the replication of multiple viruses with minimal toxicity to eukaryotic cells. opentargets.org This suggests a novel platform for antiviral discovery. opentargets.org The scope of screening is continuously expanding to new targets. For instance, various heterocyclic compounds are being tested as inhibitors of novel pathways in diseases like tuberculosis, as Aurora kinase inhibitors for cancer, and as inhibitors of ferroptosis, an iron-dependent form of cell death. nih.gov Broadening the in vitro screening of this compound could reveal unexpected activities and provide the starting point for new drug discovery programs.

Table 1: Examples of In Vitro Biological Screening of Formamide Derivatives and Related Scaffolds

| Compound Class/Scaffold | Biological Target/Assay | Cell Lines/Organism | Key Findings | Reference(s) |

|---|---|---|---|---|

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | Antiproliferation (MTT assay) | HepG2 (Human Liver Cancer), HCT116 (Human Colon Carcinoma) | Potent antiproliferation activities at low micromolar concentrations. | nih.gov |

| Formamide-based chemical mixtures | Antiviral activity | Multiple viruses and eukaryotic cell lines (Huh7, H9) | Disruption of viral replication with minimal or no toxicity to host cells. | opentargets.org |

| Indole-linked triazole sulfonamides | Antitubercular activity (Mtb), Carbonic Anhydrase inhibition (MtCA) | Mycobacterium tuberculosis (Mtb) | High efficacy against Mtb, including drug-resistant strains, with good safety profiles. | nih.gov |

| Quinazoline derivatives | Aurora A kinase inhibition | MDA-MB-231 (Triple-Negative Breast Cancer) | Excellent kinase inhibition (IC50 = 2.8 nM for compound 9h) and tumor growth inhibition in xenograft models. | nih.gov |

Development of Targeted Research Probes based on this compound Scaffold

Should this compound or its derivatives demonstrate potent and selective biological activity, a significant future avenue would be the development of targeted chemical probes. Chemical probes are small molecules designed to engage a specific protein target, enabling researchers to study its biological function in cellular and in vivo models. nih.govopentargets.org These tools are crucial for target validation in drug discovery. opentargets.org

The development process typically involves modifying the parent scaffold by attaching a reporter tag, such as a fluorophore (e.g., BODIPY, NBD) for cellular imaging or a biotin (B1667282) tag for affinity purification-based target identification. mdpi.comfrontiersin.org The key challenge is to attach this tag via a linker at a position on the molecule that does not disrupt its binding to the biological target. nih.gov Therefore, a thorough understanding of the structure-activity relationship (SAR) is essential before probe synthesis begins. nih.gov Once synthesized, these probes can be used to visualize the subcellular localization of the target protein, confirm target engagement in living cells, and identify the protein's binding partners. mdpi.comfrontiersin.org The creation of a suite of probes based on the this compound scaffold could provide powerful reagents for the broader scientific community to interrogate novel biological pathways.

Integration of Cheminformatics and AI in Formamide Derivative Research

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery, and their integration into the research of formamide derivatives is an essential future step. mdpi.comresearchgate.net These computational tools can accelerate the discovery pipeline by enabling the design of novel molecules, predicting their biological activities, and optimizing their properties. nih.govnih.gov

Generative AI models, for example, can explore vast chemical spaces to design new formamide derivatives with desired pharmacological profiles de novo. frontiersin.org Machine learning algorithms can be trained on existing data to build predictive models for properties like binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity). thermofisher.comnih.gov This allows researchers to screen virtual libraries of millions of compounds and prioritize the most promising candidates for synthesis and testing, saving considerable time and resources. nih.gov Furthermore, AI can be used to identify potential new uses for existing compounds by predicting novel drug-target interactions, a process known as drug repurposing. frontiersin.org By applying these AI and cheminformatics strategies to the this compound scaffold, researchers can more efficiently navigate the complex landscape of drug discovery and unlock the therapeutic potential of this class of molecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Pentyl(phenylcyclopentyl)formamide, and how can purity be validated?

- Methodology : Synthesis typically involves coupling a phenylcyclopentylamine intermediate with pentyl isocyanate under anhydrous conditions. For example, similar compounds (e.g., N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide) are synthesized via isocyanate-amine reactions in tetrahydrofuran at 0–5°C, followed by purification via column chromatography .

- Validation : Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) and H/C NMR. Quantitative analysis of residual solvents (e.g., THF) can be performed via GC-MS.

Q. How does the cyclopentane ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Structural Analysis : The cyclopentane ring introduces steric hindrance, slowing SN2 reactions but favoring SN1 mechanisms in polar solvents. Comparative studies on phenylcyclopentyl vs. phenylcyclohexyl analogs show a 20–30% reduction in reaction rates due to ring strain .

- Experimental Design : Kinetic assays in ethanol/water mixtures (50:50 v/v) at 25°C, monitored by UV-Vis spectroscopy at λ = 260 nm (amide bond cleavage).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : H NMR (CDCl₃, 400 MHz) detects distinct signals for the pentyl chain (δ 0.8–1.6 ppm) and cyclopentyl protons (δ 1.8–2.4 ppm). C NMR confirms the formamide carbonyl at δ ~165 ppm .

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch).

- Mass Spec : ESI-MS in positive ion mode ([M+H]⁺ expected at m/z ~316).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound for drug-target interactions?

- Computational Approach : Use the B3LYP/6-31G(d) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and binding energies with biological targets (e.g., Mycobacterium tuberculosis enzymes). The Colle-Salvetti correlation-energy formula can refine electron density models for hydrophobic interactions .

- Validation : Compare DFT-predicted logP values with experimental HPLC-derived logP (e.g., using a C18 column and methanol/water mobile phase).

Q. What experimental strategies resolve contradictions in bioactivity data across microbial assays?

- Case Study : If anti-microbial activity varies between Gram-positive and Gram-negative bacteria, conduct:

- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to quantify cell membrane disruption.

- Enzyme Inhibition Studies : Measure IC₅₀ values against target enzymes (e.g., dihydrofolate reductase) via spectrophotometric kinetics .

- Statistical Analysis : Apply ANOVA to identify significant differences (p < 0.05) in activity across replicates.

Q. How does the formamide group participate in hydrogen bonding with protein targets, and how can this be experimentally probed?

- Techniques :

- X-ray Crystallography : Co-crystallize the compound with a model protein (e.g., bovine serum albumin) to resolve H-bonding interactions.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) in PBS buffer (pH 7.4) at 25°C .

- Findings : The formamide’s NH group typically donates H-bonds to backbone carbonyls, while the carbonyl oxygen accepts H-bonds from serine/threonine residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.